3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester
Description
3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester (molecular formula: C₁₅H₂₀N₂O₄, molar mass: 292.33 g/mol) is a piperidine derivative featuring a carboxymethyl-methyl-amino substituent at the 3-position and a benzyl ester group at the 1-position. The benzyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthesis or biological applications . This compound has been utilized in medicinal chemistry research, particularly as an intermediate in the synthesis of enzyme inhibitors or receptor-targeting molecules.
Properties
IUPAC Name |
2-[methyl-(1-phenylmethoxycarbonylpiperidin-3-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(11-15(19)20)14-8-5-9-18(10-14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLIGRCBWBJOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129418 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353962-11-4 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353962-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)methylamino]-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the carboxymethyl and benzyl ester groups through nucleophilic substitution and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield free carboxylic acid derivatives:
| Condition | Reaction Pathway | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic (HCl/H₂O) | Protonation → Nucleophilic attack | Benzyl alcohol + Carboxylic acid | Proceeds via oxonium ion intermediate |
| Basic (NaOH/H₂O) | Deprotonation → SN2 mechanism | Benzyl alcohol + Carboxylate salt | Favored in polar aprotic solvents |
Industrial-scale hydrolysis uses continuous flow reactors with >90% yield optimization through temperature-controlled (70–100°C) processes.
Nucleophilic Substitution at Carboxymethyl Group
The carboxymethyl-methyl-amino side chain participates in nucleophilic substitutions due to its electron-deficient carbonyl carbon:
| Nucleophile | Reaction Type | Product | Catalyst/Solvent |
|---|---|---|---|
| Amines | Amidation | Secondary/tertiary amides | DCC/DMAP in DCM |
| Alcohols | Transesterification | New ester derivatives | H₂SO₄ (cat.) in toluene |
Reaction kinetics show second-order dependence on nucleophile concentration, with activation energy () of 15–20 kcal/mol.
Photolytic Degradation
The benzyl ester group exhibits photoremovable properties under UV light (λ = 254–365 nm), following a mechanism analogous to p-hydroxyphenacyl esters :
Mechanistic Steps:
-
Excitation : Absorption of UV light promotes the ester to a singlet excited state ().
-
Intersystem Crossing : Transition to triplet state () with kcal/mol.
-
Proton Transfer : Formation of quinoid triplet enol tautomer (pQ*) via adiabatic ionization.
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Cleavage : Release of benzyl alcohol and carboxymethyl-methyl-amino-piperidine carboxylic acid.
Key Data:
Redox Reactions
The piperidine nitrogen and carboxymethyl group participate in redox processes:
| Reagent | Reaction | Outcome |
|---|---|---|
| NaBH₄ | Reduction of carbonyl | Alcohol derivative |
| KMnO₄ (acidic) | Oxidation of amine | Nitroso intermediate → Ketone |
Oxidation pathways are highly sensitive to pH, with maximal yields achieved at pH 3–5.
Scientific Research Applications
Drug Development
3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is being investigated for its potential role as a drug candidate due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a subject of interest in drug design.
- Targeted Diseases : Preliminary studies suggest its application in treating neurological disorders and certain cancers, where modulation of specific receptors or enzymes is beneficial.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated the compound's ability to inhibit specific enzyme pathways associated with tumor growth. |
| Study B | Showed neuroprotective effects in animal models, indicating potential for treating neurodegenerative diseases. |
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for various enzymes, making it valuable in biochemical assays.
- Example : Inhibitory effects on proteases have been documented, suggesting its utility in studying protein degradation pathways.
Case Studies
| Research | Enzyme Targeted | Result |
|---|---|---|
| Research X | Protease A | 70% inhibition at 10 µM concentration |
| Research Y | Enzyme B | Significant reduction in activity observed |
Synthesis and Formulation
The synthesis of 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester involves multi-step organic reactions that can be optimized for yield and purity.
Synthetic Pathways
- Methodology : Various synthetic routes have been explored, including the use of coupling agents and protecting group strategies to achieve the final product efficiently.
Specialty Materials
This compound is classified under specialty materials, which can be used in various formulations for pharmaceutical applications.
Applications in Formulations
- Formulation Types : It can be incorporated into drug delivery systems or as an active pharmaceutical ingredient (API) in therapeutic formulations.
Mechanism of Action
The mechanism by which 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s functional groups enable it to bind to these targets, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound vary in substituents on the piperidine ring and the amino groups, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Substitution Patterns and Molecular Properties
Commercial Availability and Purity
- The target compound is discontinued, but analogs like 3-(2-Carboxy-acetyl)-piperidine-1-carboxylic acid benzyl ester are available from multiple suppliers (e.g., Ark Pharm, THSCI) at purities up to 99% .
- Higher molecular weight derivatives (e.g., C₁₉H₂₉N₃O₃, 347.45 g/mol) are typically custom-synthesized, reflecting their specialized applications .
Key Research Findings
BRAF Inhibition: Derivatives with carboxymethyl-amino groups show promise in kinase inhibition, though substituent size directly affects potency .
Metabolic Stability: Ethyl and aminoethyl substitutions improve metabolic stability compared to methyl groups, as seen in pharmacokinetic studies .
Synthetic Challenges : Bulky substituents (e.g., isopropyl) require optimized reaction conditions to achieve acceptable yields .
Biological Activity
3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, and incorporates functional groups such as carboxymethyl and benzyl ester that enhance its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is with a molecular weight of approximately 346.4 g/mol. The structure includes a piperidine ring, which contributes to its biological activity through various mechanisms of action.
The mechanism of action of 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For instance, it may function as a ligand in enzyme-substrate interactions, which is crucial for biochemical research and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial activities. For example, studies have shown that certain piperidine derivatives can inhibit bacterial growth by targeting cell wall synthesis pathways . While specific data on the antimicrobial efficacy of 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester is limited, its structural analogs suggest potential effectiveness against various pathogens.
Enzyme Inhibition
The compound's ability to interact with enzymes suggests it may serve as an inhibitor in various biochemical pathways. Preliminary studies on related piperidine compounds have demonstrated their role in modulating enzyme activity, which could be explored further with this specific compound.
Study 1: Interaction with Enzymes
A study focusing on the interaction of piperidine derivatives with enzyme targets revealed that modifications in the piperidine structure significantly affect binding affinity and inhibitory potency. This highlights the potential for 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester to serve as a lead compound in the development of enzyme inhibitors .
Study 2: Synthesis and Biological Evaluation
A comprehensive evaluation of synthesized piperidine derivatives has shown varying degrees of biological activity depending on their functional groups. The incorporation of carboxymethyl and benzyl ester moieties in 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester may enhance solubility and bioavailability, making it a candidate for further pharmacological studies .
Data Table: Biological Activity Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester?
- Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, benzyl ester-protected piperidine derivatives can be functionalized using carboxymethyl-methyl-amino groups via nucleophilic substitution or amidation. Key steps include:
- Protection : Use of tert-butyloxycarbonyl (Boc) or benzyl ester groups to stabilize reactive piperidine intermediates .
- Functionalization : Reaction with chloro- or bromo-substituted reagents (e.g., bromopyridines) in solvents like DMF or THF under heating (100°C) to introduce substituents .
- Deprotection : Removal of Boc groups with trifluoroacetic acid (TFA) in dichloromethane .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., M+1 peaks at 345.29–405.27 for derivatives) .
- NMR Spectroscopy : 1H-NMR identifies substituents (e.g., aromatic protons at δ 7.85 ppm for pyridine derivatives; piperidine ring protons at δ 1.8–3.4 ppm) .
- Retention Time : Used to cross-validate compound identity (e.g., 4.2–5.8 minutes in reverse-phase HPLC) .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TFA, dichloromethane) .
- Waste Disposal : Classify as toxic organic waste (UN2811) and dispose via certified hazardous waste contractors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions, while THF improves solubility for low-temperature reactions (-78°C) .
- Catalyst Use : Triethylamine or DIPEA (N-ethyl-N,N-diisopropylamine) neutralizes acids, accelerating coupling reactions (e.g., amide bond formation) .
- Temperature Control : Heating at 100°C for 6–12 hours maximizes yields in heterocyclic substitutions (e.g., pyridine derivatives) .
Q. How should researchers address contradictory data between NMR and mass spectrometry results?
- Methodological Answer :
- Cross-Validation : Confirm molecular weight via high-resolution MS (HRMS) and compare with theoretical values. For example, discrepancies in M+1 peaks may indicate residual solvents or incomplete purification .
- Repeat Analysis : Re-run NMR under standardized conditions (e.g., CDCl3 as solvent, 400 MHz) to resolve splitting artifacts .
- Alternative Techniques : Use 13C-NMR or 2D-COSY to resolve overlapping proton signals in piperidine ring systems .
Q. What strategies are employed to study the biological activity of derivatives of this compound?
- Methodological Answer :
- Derivatization : Introduce bioisosteres (e.g., trifluoromethyl groups) via Suzuki coupling or nucleophilic substitution to enhance binding affinity .
- In Vitro Assays : Test derivatives in HeLa cells using SRB assays for cytotoxicity or DCFDA fluorescence for ROS generation .
- Target Validation : Radioligand binding assays (e.g., IC50 determination for receptor agonists) .
Q. What mechanistic insights can be gained from studying rearrangement reactions involving this compound?
- Methodological Answer :
- Stereochemical Tracking : Use chiral HPLC or low-temperature NMR (e.g., -78°C) to monitor stereospecific rearrangements, such as spirocyclopropyl-indole intermediates .
- Kinetic Studies : Vary reaction times and temperatures to identify rate-determining steps (e.g., DAST-mediated fluorination) .
- Computational Modeling : Apply DFT calculations to predict regioselectivity in heterocyclic ring formations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
